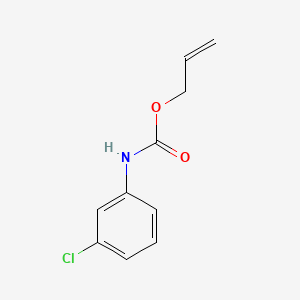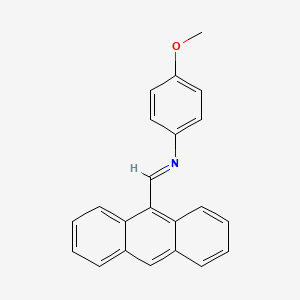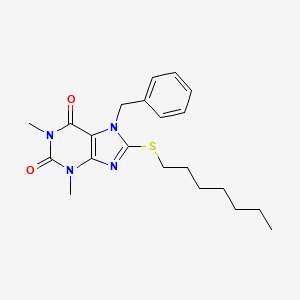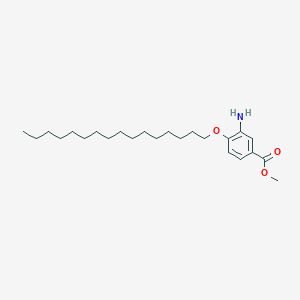
m-Chlorophenylcarbamic acid allyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
m-Chlorophenylcarbamic acid allyl ester is an organic compound with the molecular formula C10H10ClNO2. It is also known by its systematic name, 2-propen-1-yl N-(3-chlorophenyl)carbamate. This compound is part of the carbamate family, which are esters of carbamic acid. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of m-Chlorophenylcarbamic acid allyl ester typically involves the reaction of m-chlorophenyl isocyanate with allyl alcohol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme is as follows:
m-Chlorophenyl isocyanate+Allyl alcohol→m-Chlorophenylcarbamic acid allyl ester
This reaction is usually performed in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the ester bond. The reaction temperature and time are carefully controlled to optimize the yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and consistent product quality. The use of continuous flow reactors also enhances safety by minimizing the handling of hazardous chemicals.
化学反応の分析
Types of Reactions
m-Chlorophenylcarbamic acid allyl ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ester into alcohols or amines.
Substitution: The ester group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
- Oxidation can yield carbonyl compounds such as aldehydes or ketones.
- Reduction can produce alcohols or amines.
- Substitution can result in the formation of new esters or amides.
科学的研究の応用
m-Chlorophenylcarbamic acid allyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of m-Chlorophenylcarbamic acid allyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carbamate moiety, which can then interact with enzymes or receptors in biological systems. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
類似化合物との比較
Similar Compounds
Phenylcarbamic acid allyl ester: Similar structure but lacks the chlorine atom.
m-Chlorophenylcarbamic acid methyl ester: Similar structure but with a methyl group instead of an allyl group.
p-Chlorophenylcarbamic acid allyl ester: Similar structure but with the chlorine atom in the para position.
Uniqueness
m-Chlorophenylcarbamic acid allyl ester is unique due to the presence of the chlorine atom in the meta position, which can influence its chemical reactivity and biological activity. The allyl group also provides additional reactivity compared to other alkyl groups, making it a versatile compound in synthetic chemistry.
特性
CAS番号 |
25070-79-5 |
|---|---|
分子式 |
C10H10ClNO2 |
分子量 |
211.64 g/mol |
IUPAC名 |
prop-2-enyl N-(3-chlorophenyl)carbamate |
InChI |
InChI=1S/C10H10ClNO2/c1-2-6-14-10(13)12-9-5-3-4-8(11)7-9/h2-5,7H,1,6H2,(H,12,13) |
InChIキー |
AKUHKJFFZQUCEH-UHFFFAOYSA-N |
正規SMILES |
C=CCOC(=O)NC1=CC(=CC=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(E)-3-phenylprop-2-enylidene]propanedioyl dichloride](/img/structure/B11962156.png)
![ethyl 4-({[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate](/img/structure/B11962164.png)
![4-[[4-[(4-Hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-ylidene]methylimino]cyclohexa-2,5-dien-1-one](/img/structure/B11962167.png)
![(5E)-5-(4-propoxybenzylidene)-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11962170.png)



![(3Z)-1-benzyl-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11962202.png)


![2-Phenylbicyclo[2.2.1]hept-2-ene](/img/structure/B11962220.png)

![1-butyl-3-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B11962222.png)

